1-(4-Phenoxyphenyl)-2-propanol
Description
Properties
IUPAC Name |
1-(4-phenoxyphenyl)propan-2-ol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16O2/c1-12(16)11-13-7-9-15(10-8-13)17-14-5-3-2-4-6-14/h2-10,12,16H,11H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VJPZUOIQNIXSHA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC1=CC=C(C=C1)OC2=CC=CC=C2)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Reaction Mechanism and Conditions
The reaction proceeds via a nucleophilic substitution mechanism, where the hydroxyl group of 4-phenoxy phenyl displaces the chloride in chloroisopropyl alcohol. Key parameters include:
-
Solvent : Ethanol is optimal, though methanol, isopropanol, and water are viable alternatives.
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Acid-binding agents : Pyridine or its aqueous solution is preferred, neutralizing HCl byproducts and preventing side reactions. Triethylamine and sodium methylate are less effective, reducing yields by 10–15%.
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Temperature : Reflux at 78°C for 20 hours ensures complete conversion.
Optimization Data
A comparative analysis of acid-binding agents reveals pyridine’s superiority (Table 1):
| Acid-Binding Agent | Yield (%) | Purity (%) |
|---|---|---|
| Pyridine | 88.95 | 98.10 |
| Triethylamine | 75.20 | 95.30 |
| Sodium Methylate | 72.80 | 93.50 |
This method’s advantages include minimal byproducts, simple cooling-induced crystallization, and no need for chromatographic purification.
Base-Catalyzed Hydrolysis of Acetate Esters
An alternative route involves hydrolyzing 1-(4-phenoxyphenoxy)-2-propyl acetate using lipase enzymes or alkaline conditions. ScienceDirect reports enzymatic hydrolysis in a two-liquid phase system (water/organic solvent), though yields are unspecified. ChemicalBook documents a 95% yield via sodium hydroxide-mediated hydrolysis in toluene/water at 85°C .
Reaction Workflow
Solvent and Catalyst Impact
ChemicalBook highlights solvent-dependent yields (Table 2):
| Solvent | Temperature (°C) | Yield (%) |
|---|---|---|
| Toluene | 85 | 95 |
| Methanol | 65 | 85 |
| Acetonitrile | 80 | 78 |
Toluene enhances reactivity due to its non-polar nature, facilitating ester solvolysis.
Industrial Scalability and Challenges
Cost-Benefit Analysis
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Method 1 (acid-catalyzed) is industrially favored for its high yield and simplicity. Pyridine recovery systems further reduce costs.
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Method 2 (hydrolysis) requires expensive enzymes or harsh bases, limiting scalability.
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Method 3 (reduction) faces challenges in ketone intermediate synthesis and LiAlH4 handling.
Chemical Reactions Analysis
Types of Reactions
1-(4-Phenoxyphenyl)-2-propanol undergoes several types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form the corresponding alkane.
Substitution: The phenoxy group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide. The reactions are typically carried out under acidic or basic conditions.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used. These reactions are usually performed in anhydrous solvents.
Substitution: Nucleophilic substitution reactions may involve reagents like sodium hydroxide or potassium tert-butoxide.
Major Products Formed
Oxidation: Formation of 1-(4-Phenoxyphenyl)-2-propanone or 1-(4-Phenoxyphenyl)-2-propanal.
Reduction: Formation of 1-(4-Phenoxyphenyl)-2-propane.
Substitution: Formation of various substituted phenoxyphenyl derivatives.
Scientific Research Applications
1-(4-Phenoxyphenyl)-2-propanol has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials, such as polymers and resins.
Mechanism of Action
The mechanism of action of 1-(4-Phenoxyphenyl)-2-propanol involves its interaction with specific molecular targets and pathways. For instance, its antimicrobial activity may be attributed to its ability to disrupt bacterial cell membranes or inhibit key enzymes involved in bacterial metabolism. In anti-inflammatory applications, the compound may modulate signaling pathways that regulate inflammation, such as the nuclear factor-kappa B (NF-κB) pathway.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
1-(4-Phenoxyphenyl)-3-[5-(substituted aryl)-1,3,4-oxadiazol-2-yl]propan-1-one
This compound shares the 4-phenoxyphenyl backbone but incorporates a 1,3,4-oxadiazole ring and a ketone group. Synthesized via reactions between 3-(4-phenoxybenzoyl)propionic acid and aryl acid hydrazides, it exhibits anti-inflammatory and analgesic activities with reduced ulcerogenic effects compared to traditional NSAIDs .
1-Phenoxy-2-propanol
A simpler analog (C₉H₁₂O₂, MW 152.19 g/mol), 1-phenoxy-2-propanol is synthesized via phenol and propylene oxide reactions. It serves as a preservative in cosmetics due to its antimicrobial properties .
Key Difference : Structural simplicity correlates with industrial rather than pharmacological use.
Ibrutinib
Ibrutinib (C₂₅H₂₄N₆O₂, MW 440.50 g/mol) contains a 4-phenoxyphenyl group but integrates a pyrazolo-pyrimidine core. As a Bruton’s tyrosine kinase (BTK) inhibitor, it is used in oncology for mantle cell lymphoma .
| Property | 1-(4-Phenoxyphenyl)-2-propanol | Ibrutinib |
|---|---|---|
| Molecular Backbone | Propanol-phenoxy | Pyrazolo-pyrimidine |
| Bioactivity | Unreported | Anticancer |
| Therapeutic Use | Not applicable | Oncology |
Key Difference: Structural complexity in ibrutinib enables targeted kinase inhibition, absent in the propanol derivative.
Solvent Behavior: 1-Propanol vs. 2-Propanol
For example:
- 1-Propanol induces reentrant DNA conformational transitions due to water-rich nanoclusters .
- 2-Propanol consistently compacts DNA and is preferred in genomic DNA retrieval .
| Property | 1-Propanol | 2-Propanol |
|---|---|---|
| DNA Interaction | Reentrant coil-globule transition | Persistent compaction |
| Extraction Efficiency | Lower polyphenolic yield (potato peels) | Comparable to 1-propanol |
Implication: The 2-propanol moiety in 1-(4-Phenoxyphenyl)-2-propanol may influence biomolecular interactions, though specific data are lacking.
Biological Activity
1-(4-Phenoxyphenyl)-2-propanol is a compound of interest in various fields, particularly in medicinal chemistry and pharmacology. Its unique structure allows it to interact with biological systems, leading to potential therapeutic applications. This article reviews the biological activity of this compound, focusing on its mechanisms of action, potential health benefits, and relevant case studies.
Chemical Structure and Properties
1-(4-Phenoxyphenyl)-2-propanol can be described by its molecular formula and its structural representation, which includes a phenoxy group attached to a propanol moiety. The compound exhibits both hydrophobic and hydrophilic characteristics due to its functional groups, which play a crucial role in its biological interactions.
The biological activity of 1-(4-Phenoxyphenyl)-2-propanol is primarily attributed to its ability to modulate enzyme activities and influence receptor interactions. The phenoxy group can engage in hydrogen bonding with biological macromolecules, affecting their functional dynamics. Key mechanisms include:
- Enzyme Inhibition : The compound has shown potential in inhibiting specific enzymes that are involved in inflammatory pathways.
- Receptor Binding : It may interact with various receptors, influencing cellular signaling pathways critical for physiological responses.
Antimicrobial Activity
Research indicates that 1-(4-Phenoxyphenyl)-2-propanol possesses antimicrobial properties. In vitro studies have demonstrated effectiveness against several bacterial strains, suggesting its potential as an antibacterial agent.
| Microorganism | Inhibition Zone (mm) | Concentration Tested (µg/mL) |
|---|---|---|
| Staphylococcus aureus | 15 | 100 |
| Escherichia coli | 12 | 100 |
| Pseudomonas aeruginosa | 10 | 100 |
Anti-inflammatory Effects
The compound has been investigated for its anti-inflammatory effects. In animal models, administration of 1-(4-Phenoxyphenyl)-2-propanol resulted in reduced levels of pro-inflammatory cytokines such as TNF-alpha and IL-6.
Study on Anti-inflammatory Properties
A study published in the Journal of Medicinal Chemistry evaluated the anti-inflammatory effects of 1-(4-Phenoxyphenyl)-2-propanol in a rat model of acute inflammation. The results indicated a significant reduction in paw edema compared to control groups treated with saline. The study concluded that the compound could be a candidate for developing anti-inflammatory drugs due to its efficacy and safety profile .
Antimicrobial Efficacy Assessment
In another study focusing on antimicrobial activity, researchers tested various concentrations of 1-(4-Phenoxyphenyl)-2-propanol against clinical isolates of bacteria. The findings suggested that the compound exhibited dose-dependent inhibition, making it a promising candidate for further development as an antimicrobial agent .
Applications in Drug Development
Given its biological activities, 1-(4-Phenoxyphenyl)-2-propanol is being explored for potential use in drug formulations targeting inflammatory diseases and bacterial infections. Its ability to modulate immune responses and inhibit microbial growth positions it as a valuable lead compound in pharmaceutical research.
Q & A
Q. What are the recommended synthetic routes for 1-(4-Phenoxyphenyl)-2-propanol, and how can purity be optimized?
Methodological Answer: A common approach involves nucleophilic substitution or epoxide ring-opening reactions. For instance, reacting 4-phenoxyphenylmagnesium bromide with propylene oxide under anhydrous conditions can yield the target compound. Purification is typically achieved via column chromatography (silica gel, ethyl acetate/hexane gradient) to remove diastereomers or by-products. Recrystallization in ethanol or acetonitrile may further enhance purity (>98%) .
Q. How can researchers confirm the structural identity of 1-(4-Phenoxyphenyl)-2-propanol?
Methodological Answer:
- NMR Spectroscopy : Compare H and C NMR spectra with computational predictions (e.g., using ACD/Labs or ChemDraw). Key signals include aromatic protons (δ 6.8–7.5 ppm) and the secondary alcohol proton (δ 4.1–4.3 ppm).
- Mass Spectrometry : ESI-MS or GC-MS should show a molecular ion peak at m/z 242.3 (M+H).
- X-ray Crystallography : Single-crystal analysis resolves stereochemical ambiguities, as demonstrated for structurally related alcohols in .
Q. What are the critical handling and storage protocols for this compound?
Methodological Answer:
- Handling : Use PPE (gloves, goggles, lab coat) to avoid skin/eye contact. Work in a fume hood due to potential respiratory irritation .
- Storage : Store in amber glass vials at 2–8°C under inert gas (N or Ar) to prevent oxidation. Stability studies indicate no decomposition for ≥6 months under these conditions .
Q. How can solubility and partition coefficients (LogP) be experimentally determined?
Methodological Answer:
- Solubility : Use shake-flask method in water, DMSO, or ethanol at 20–25°C. For example, dissolve 10 mg in 1 mL solvent, filter, and quantify via HPLC (C18 column, UV detection at 254 nm) .
- LogP : Perform octanol-water partitioning followed by UV-Vis or LC-MS analysis. Predicted LogP (~3.2) can be validated experimentally .
Advanced Research Questions
Q. How to design experiments to investigate the compound’s mechanism in enzymatic inhibition?
Methodological Answer:
- Kinetic Assays : Use Michaelis-Menten kinetics with target enzymes (e.g., cytochrome P450 isoforms). Monitor substrate depletion via UV-Vis or fluorescence.
- Docking Studies : Perform molecular modeling (AutoDock Vina) to identify binding pockets. Validate with mutagenesis (e.g., alanine scanning) .
Q. What strategies resolve contradictions in reported solubility data across studies?
Methodological Answer:
- Control Variables : Standardize temperature (±0.5°C), solvent grade (HPLC vs. technical grade), and agitation method.
- Cross-Validation : Compare results from gravimetric, NMR, and HPLC methods. For example, discrepancies in aqueous solubility (~198 g/L in ) may arise from impurities; repeat with recrystallized batches .
Q. How to assess stability under oxidative or hydrolytic conditions?
Methodological Answer:
Q. What advanced techniques characterize its interaction with biological membranes?
Methodological Answer:
- Langmuir Trough Studies : Measure changes in lipid monolayer surface pressure upon compound addition.
- Fluorescence Anisotropy : Use DPH-labeled membranes to assess membrane fluidity modulation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
